molecular formula C14H15FN2OS B5742764 N-(4-TERT-BUTYL-THIAZOL-2-YL)-4-FLUORO-BENZAMIDE

N-(4-TERT-BUTYL-THIAZOL-2-YL)-4-FLUORO-BENZAMIDE

Cat. No.: B5742764
M. Wt: 278.35 g/mol
InChI Key: AJBLQCLWMFKKBZ-UHFFFAOYSA-N
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Description

N-(4-TERT-BUTYL-THIAZOL-2-YL)-4-FLUORO-BENZAMIDE is a synthetic organic compound that belongs to the class of thiazole derivatives

Mechanism of Action

The mechanism of action of a compound depends on its chemical structure and the system in which it is used. The specific mechanism of action for “N-(4-tert-butyl-1,3-thiazol-2-yl)-4-fluorobenzamide” is not available .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, specific safety and hazard information for “N-(4-tert-butyl-1,3-thiazol-2-yl)-4-fluorobenzamide” is not available .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-TERT-BUTYL-THIAZOL-2-YL)-4-FLUORO-BENZAMIDE typically involves the reaction of 4-fluorobenzoyl chloride with 4-tert-butylthiazole-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-TERT-BUTYL-THIAZOL-2-YL)-4-FLUORO-BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-TERT-BUTYL-THIAZOL-2-YL)-4-FLUORO-BENZAMIDE is unique due to the presence of both the fluorine atom and the tert-butyl group, which can significantly influence its chemical reactivity and biological activity. These structural features may enhance its binding affinity to specific targets and improve its stability under various conditions.

Properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2OS/c1-14(2,3)11-8-19-13(16-11)17-12(18)9-4-6-10(15)7-5-9/h4-8H,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBLQCLWMFKKBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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